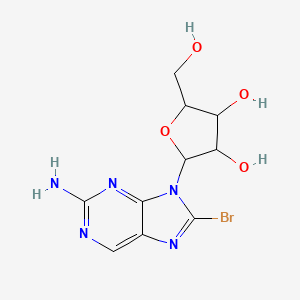

2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJSHZKOKYQDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine typically involves the bromination of 2-amino-9-(b-d-ribofuranosyl)purine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane at low temperatures to ensure selective bromination at the 8-position of the purine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for pharmaceutical applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom to a hydrogen atom.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, alkoxides.

Major Products Formed:

Oxidation: Various oxidized purine derivatives.

Reduction: 2-Amino-9-(b-d-ribofuranosyl)purine.

Substitution: Substituted purine derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Nucleoside Synthesis

2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine serves as a precursor in the synthesis of various nucleosides and nucleotide analogs. Its structural features allow for modifications that can lead to compounds with enhanced biological activities.

Synthesis of Nucleotide Analogues

The compound can be converted into nucleotide analogs through phosphorylation processes. Such analogs are essential in studying nucleic acid metabolism and developing antiviral agents. For instance, the conversion of 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine into 5'-triphosphate forms enables researchers to investigate their efficacy as inhibitors of viral polymerases .

Antiviral and Anticancer Properties

Research has indicated that derivatives of 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine exhibit antiviral and anticancer activities. The presence of the bromine atom in the structure enhances its interaction with biological targets.

Antiviral Activity

Studies have shown that certain derivatives can inhibit the replication of viruses such as HIV and Herpes Simplex Virus (HSV). The mechanism often involves interference with viral polymerase activity, leading to reduced viral load in infected cells .

Anticancer Potential

The compound's ability to mimic natural nucleosides allows it to be incorporated into RNA and DNA, potentially disrupting nucleic acid synthesis in cancer cells. This attribute has led to its investigation as a chemotherapeutic agent against various cancers .

Biochemical Studies

In biochemical research, 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine is utilized to study enzyme kinetics and mechanisms involving nucleotides.

Enzyme Inhibition Studies

The compound is often employed in enzyme assays to evaluate its inhibitory effects on kinases and polymerases. Such studies help elucidate the enzyme's role in cellular processes and the potential for therapeutic intervention .

Structural Biology

Crystallography studies involving this compound have provided insights into the binding modes of nucleotides with their respective enzymes, enhancing our understanding of nucleic acid interactions at the molecular level .

Case Studies

Several case studies highlight the practical applications of 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine:

Mechanism of Action

The mechanism of action of 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine involves its incorporation into DNA during replication. This incorporation leads to the disruption of DNA synthesis and repair processes, ultimately inducing apoptosis in rapidly dividing cells such as cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby inhibiting their activity and preventing the proliferation of cancerous or infected cells.

Comparison with Similar Compounds

Structural Modifications and Substitution Effects

Key structural analogs differ in halogenation, functional groups, or sugar moieties, which influence their biochemical properties and synthetic accessibility.

Key Observations :

- Bromine vs.

- Amino Group Impact: The 2-amino group improves water solubility and hydrogen-bonding capacity, critical for interactions with nucleic acid targets .

Challenges :

Biochemical and Pharmacological Profiles

Purine analogs are evaluated for enzyme inhibition, antiviral, or anticancer activity.

Mechanistic Insights :

- PNP Inhibition: 8-Amino-9-benzylguanine’s potency (Ki = 0.2 µM) suggests that bulky 9-substituents enhance enzyme interaction, a feature absent in the 8-bromo analog .

- Antiviral Activity: Fluorine at position 6 (as in 8-amino-6-fluoro analog) may improve metabolic stability compared to bromine .

Biological Activity

2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine (CAS No.: 3001-47-6) is a modified purine nucleoside that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is structurally related to naturally occurring nucleosides and exhibits unique properties due to the presence of the bromine atom and the β-D-ribofuranosyl moiety.

Antiproliferative Activity

Research has indicated that 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine exhibits significant antiproliferative activity against various tumor cell lines. A study evaluating the compound's effectiveness found that it inhibited cell proliferation with varying degrees of potency depending on the specific cell line tested. The following table summarizes the observed IC50 values for different tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.5 |

| MDA-MB-231 | 0.3 |

| L1210 | 0.4 |

| CEM | 0.6 |

These results suggest that the compound could serve as a potential candidate for further development in cancer therapeutics, particularly due to its activity against breast cancer cells (MDA-MB-231) which are known for their aggressive nature .

Antiviral Activity

In addition to its antiproliferative effects, 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine has been evaluated for antiviral properties. It has shown activity against several viruses, including herpes simplex virus (HSV), cytomegalovirus (CMV), and influenza viruses. The compound's mechanism of action appears to involve interference with viral replication processes, making it a subject of interest for antiviral drug development.

A detailed analysis of its antiviral efficacy is presented in the following table:

| Virus | Activity Observed |

|---|---|

| Herpes Simplex Virus (HSV) | Moderate Inhibition |

| Cytomegalovirus (CMV) | Strong Inhibition |

| Influenza A Virus | Weak Inhibition |

The biological activity of 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine is hypothesized to be related to its ability to mimic natural nucleosides, thus disrupting nucleotide metabolism and influencing cellular pathways involved in proliferation and viral replication. Specifically, it may inhibit key enzymes involved in nucleotide synthesis or act as a substrate for viral polymerases, leading to faulty viral genome replication .

Case Studies

Several case studies have documented the effects of this compound in vivo. For instance, an experiment involving a metastatic breast cancer xenograft model demonstrated that treatment with 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine resulted in reduced tumor growth and metastasis formation, as assessed by bioluminescence imaging (BLI). This highlights its potential as both an antitumor and an anti-metastatic agent .

Q & A

Q. What are the key synthetic methodologies for 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a preformed purine nucleoside. For example, 8-bromo substituents can be introduced via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions . A base such as sodium hydride in aprotic solvents (e.g., DMF) is often employed to facilitate regioselective bromination at the 8-position. Reaction temperature (60–80°C) and stoichiometric ratios are critical to minimizing side products like 6-bromo derivatives. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm) is standard for assessing purity. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) for optimal resolution .

- NMR : H and C NMR are essential for structural confirmation. Key signals include the anomeric proton (δ 5.8–6.2 ppm, doublet) and the ribose C2'–C5' carbons (δ 70–85 ppm). The 8-bromo substitution deshields adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] = 376.1 g/mol for CHBrNO) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions, as these may degrade the ribofuranosyl moiety or dehalogenate the bromine substituent .

Advanced Research Questions

Q. How does the 8-bromo substitution influence antiviral mechanisms compared to non-halogenated analogs?

The 8-bromo group enhances electrophilic reactivity, potentially improving binding to viral polymerases. For example, in HCV studies, brominated purines inhibit NS5B polymerase by mimicking natural nucleotides, causing chain termination. The bromine’s steric bulk may also reduce off-target binding to human polymerases, enhancing selectivity . Comparative assays with 8-H and 8-Cl analogs are advised to quantify potency differences .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in:

- Cell lines : Viral replication efficiency (e.g., Huh-7 vs. HepG2 for HCV) affects IC values.

- Assay conditions : ATP concentrations in kinase assays can competitively inhibit nucleoside analog activity .

- Metabolic stability : Differences in intracellular phosphorylation rates (e.g., kinase expression levels) alter efficacy. Standardize protocols using validated cell models and include positive controls (e.g., ribavirin for antiviral assays) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

- Modify the ribose moiety : 2'-O-methyl or 3'-deoxy substitutions improve metabolic stability against phosphorylases .

- Vary halogen position : Compare 8-bromo with 6-bromo or 2-fluoro derivatives to map steric and electronic effects on target binding .

- Amino group functionalization : Acylation (e.g., isobutyryl) at the 2-amino position may enhance membrane permeability .

Q. What biochemical assays are recommended for identifying cellular targets?

- Kinase profiling : Screen against a panel of 100+ kinases to identify off-target inhibition (e.g., AMPK, EGFR).

- Polymerase inhibition assays : Measure IC against viral polymerases (HCV NS5B, HIV RT) using radiolabeled nucleotide incorporation .

- Cellular uptake studies : Use H-labeled compound to quantify intracellular accumulation and phosphorylation .

Q. How do researchers address conflicting toxicity data in preclinical studies?

- Species-specific metabolism : Rodent liver microsomes may metabolize the compound faster than human, leading to underestimated toxicity. Use primary human hepatocytes for in vitro toxicity screening .

- Dose optimization : Conduct pharmacokinetic studies to establish a therapeutic index (LD/IC).

- Genotoxicity assays : Perform Ames tests and micronucleus assays to rule out mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.